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For Researchers, Scientists, and Drug Development Professionals

Introduction
AJH-836 is a synthetic diacylglycerol (DAG)-lactone that functions as a potent and selective C1

domain ligand.[1][2] It displays preferential binding to novel protein kinase C (PKC) isoforms,

specifically PKCδ and PKCε, over classical PKC isoforms (PKCα and PKCβII).[1] This

selectivity provides a valuable tool for dissecting the specific roles of these novel PKC isoforms

in various cellular processes. The activation of novel PKCs by AJH-836 has been shown to

induce significant changes in cytoskeletal organization in lung cancer cells, highlighting its

potential in cancer research and drug discovery.[1][2]

These application notes provide a comprehensive overview of the utility of AJH-836 in high-

throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of

novel PKC isoforms. The included protocols and data will enable researchers to effectively

integrate AJH-836 into their drug discovery workflows.

Data Presentation
The selectivity of AJH-836 for novel PKC isoforms is a key feature. The following table

summarizes the binding affinities (Ki) of AJH-836 for various PKC isoforms, as determined by

[3H]PDBu competition binding assays. For comparison, data for the non-selective PKC

activator Phorbol 12-Myristate 13-Acetate (PMA) is also included.
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Compound
PKCα (Ki,
nM)

PKCβII (Ki,
nM)

PKCδ (Ki,
nM)

PKCε (Ki,
nM)

Selectivity
(cPKC vs
nPKC)

AJH-836 4.5 Not Reported 0.4 0.35

~10-12 fold

for δ and ε

over α

PMA 1.6 1.1 0.7 2.0 Non-selective

Data for AJH-836 from[1]. Data for PMA is representative from literature.

Signaling Pathway
AJH-836 acts as a DAG mimetic, binding to the C1 domain of susceptible PKC isoforms. This

binding event recruits the PKC enzyme to the cell membrane, leading to its activation. The

selective activation of PKCδ and PKCε by AJH-836 triggers downstream signaling cascades

that can influence a variety of cellular functions, including cytoskeletal dynamics.
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AJH-836 signaling pathway.

Experimental Protocols
High-Throughput Screening for Modulators of PKCδ/ε
using a TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay, such as LanthaScreen®, for identifying inhibitors or enhancers of AJH-836-mediated

activation of PKCδ or PKCε in a high-throughput format.

Experimental Workflow
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High-throughput screening workflow.
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Materials and Reagents:

Enzymes: Recombinant human PKCδ and PKCε

Substrate: Fluorescein-labeled PKC substrate peptide

Activator: AJH-836

ATP

Detection Antibody: Terbium-labeled anti-phospho-substrate antibody

Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01%

Brij-35)

Stop Solution: TR-FRET dilution buffer containing EDTA

Plates: Low-volume 384-well black assay plates

Test Compounds: Library of small molecules

Controls:

Positive Control: AJH-836 (for inhibitor screening) or a known potent activator

Negative Control: DMSO (vehicle)

No Enzyme Control: Assay buffer without PKC enzyme

No ATP Control: Assay buffer without ATP

Protocol:

Compound Plating:

Prepare serial dilutions of test compounds in DMSO.

Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each

compound dilution, positive control, and negative control to the assay plate.
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Enzyme and Substrate/ATP Preparation:

Prepare a working solution of the PKC enzyme (PKCδ or PKCε) in assay buffer at 2X the

final desired concentration.

Prepare a working solution of the fluorescein-labeled substrate and ATP in assay buffer at

2X the final desired concentration. The final ATP concentration should be at its Km for the

respective enzyme.

Assay Reaction:

Add 5 µL of the 2X enzyme solution to each well of the assay plate.

Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction. The

final reaction volume will be 10 µL.

For inhibitor screening, the reaction mixture will also contain a fixed concentration of AJH-
836 (e.g., EC80 concentration).

Incubate the plate at room temperature for 60 minutes.

Detection:

Prepare a 2X solution of the Terbium-labeled antibody in TR-FRET dilution buffer

containing EDTA to stop the reaction.

Add 10 µL of the antibody solution to each well.

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

Data Acquisition:

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the

Terbium donor wavelength (e.g., 495 nm) and the fluorescein acceptor wavelength (e.g.,

520 nm).

Data Analysis:
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Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.

Normalize the data to the controls:

% Inhibition: 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

Ratio_max = signal from positive control (e.g., AJH-836 without inhibitor)

Ratio_min = signal from negative control (e.g., no enzyme or potent inhibitor)

% Activation: 100 * ((Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

Ratio_max = signal from a known potent activator

Ratio_min = signal from DMSO control

Determine the Z'-factor to assess assay quality:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Conclusion
AJH-836 is a valuable research tool for investigating the roles of novel PKC isoforms. Its

selectivity allows for targeted studies that are not possible with pan-PKC activators. The

provided protocols and data serve as a guide for the application of AJH-836 in high-throughput

screening campaigns, facilitating the discovery of novel modulators of PKCδ and PKCε for

therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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